![molecular formula C11H9NO3S B7729860 (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione](/img/structure/B7729860.png)
(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione
Overview
Description
(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : This compound, along with similar thiazolidinediones, has been investigated as a corrosion inhibitor for carbon steel in acidic environments. The study found that these compounds significantly enhance corrosion resistance through a process involving adherence to the steel surface and covalent bonding with iron atoms (Chaouiki et al., 2022).
Antimicrobial Activity : Various derivatives of thiazolidine-2,4-dione, including the (Z)-5-(2-methoxybenzylidene) variant, have been synthesized and tested for antimicrobial properties. Some derivatives displayed significant inhibitory activities against Gram-positive bacteria and fungi, suggesting potential applications in treating infections (Stana et al., 2014); (Alhameed et al., 2019).
Anticancer Activity : Thiazolidine-2,4-dione derivatives have been investigated for their potential anticancer properties. Some studies have shown that these compounds can inhibit the proliferation of certain cancer cell lines, including lung carcinoma cells, and have potential as tyrosinase inhibitors for anti-melanogenic effects (Rodrigues et al., 2018); (Kim et al., 2013).
Drug Synthesis and Microreactor Technology : The compound has been utilized in the synthesis of intermediate drugs, such as glitazones, using microreactor technology. This approach has shown efficiency and high yield in drug production (Shouman et al., 2021).
Pharmacological Studies : Structural modifications of thiazolidine-2,4-dione derivatives have been studied to improve selectivity in inhibiting the proliferation of melanoma cells, indicating its potential in targeted cancer therapy (Jung et al., 2013).
DNA Binding Studies : Imidazolidine derivatives, related to thiazolidine-2,4-diones, have been characterized for their DNA binding properties, revealing potential as anti-cancer drugs due to their interaction with DNA (Shah et al., 2013).
properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEQHDQLEYCLSC-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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